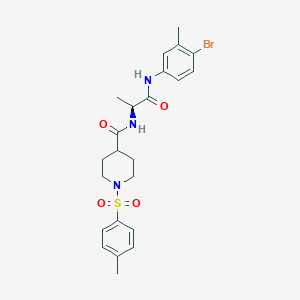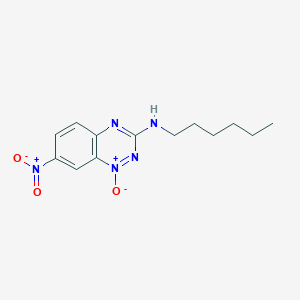
4-(2,4,6-Trifluorophenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,6-Trifluorophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of a trifluorophenoxy group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trifluorophenoxy)piperidine typically involves the reaction of piperidine with 2,4,6-trifluorophenol. One common method is as follows:
Starting Materials: Piperidine and 2,4,6-trifluorophenol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Procedure: The mixture is heated to a temperature of around 100°C for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-(2,4,6-Trifluorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The trifluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the trifluorophenoxy group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
4-(2,4,6-Trifluorophenoxy)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperidine derivatives with various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(2,4,6-Trifluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 4-(2,4-Difluorophenoxy)piperidine
- 4-(2,6-Difluorophenoxy)piperidine
- 4-(2,4,6-Trichlorophenoxy)piperidine
Uniqueness
4-(2,4,6-Trifluorophenoxy)piperidine is unique due to the presence of three fluorine atoms on the phenoxy group, which significantly enhances its chemical stability and lipophilicity compared to other similar compounds. This makes it particularly useful in applications requiring high thermal stability and resistance to metabolic degradation.
特性
CAS番号 |
918535-94-1 |
|---|---|
分子式 |
C11H12F3NO |
分子量 |
231.21 g/mol |
IUPAC名 |
4-(2,4,6-trifluorophenoxy)piperidine |
InChI |
InChI=1S/C11H12F3NO/c12-7-5-9(13)11(10(14)6-7)16-8-1-3-15-4-2-8/h5-6,8,15H,1-4H2 |
InChIキー |
PCWRXIRLSXVNNJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1OC2=C(C=C(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


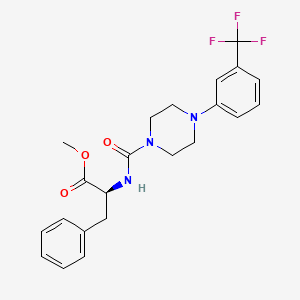
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine](/img/structure/B12627681.png)
![{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12627682.png)
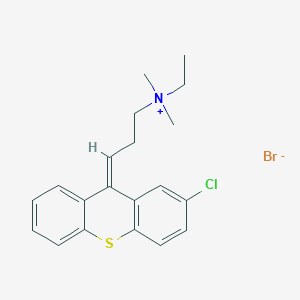
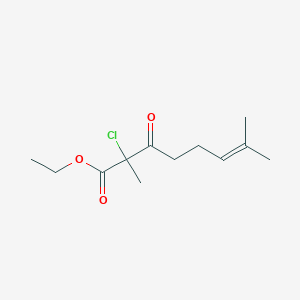


![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
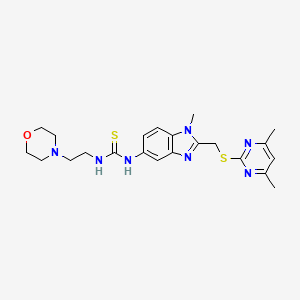
![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)
![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
